4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE
Description
4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzoylamino group and a morpholinopropyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
4-benzamido-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(22-11-4-12-24-13-15-27-16-14-24)18-7-9-19(10-8-18)23-21(26)17-5-2-1-3-6-17/h1-3,5-10H,4,11-16H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXXMWJEXUDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzoylamino and morpholinopropyl intermediates. One common method involves the reaction of benzoyl chloride with an amine to form the benzoylamino group. This intermediate is then reacted with 3-morpholinopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target proteins, while the morpholinopropyl group may enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminopropyl)morpholine: Shares the morpholinopropyl group but lacks the benzoylamino group.
N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide: Contains a similar morpholino group but with different substituents.
Uniqueness
4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE is unique due to the combination of its benzoylamino and morpholinopropyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
